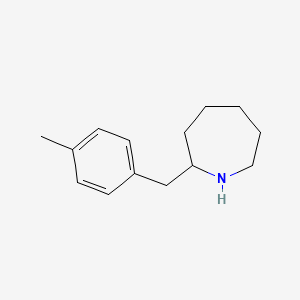

2-(4-Methylbenzyl)azepane

Description

The study of 2-(4-Methylbenzyl)azepane is intrinsically linked to the broader field of azepane chemistry. The foundational azepane structure, a seven-membered ring containing one nitrogen atom, provides a flexible and three-dimensional scaffold that is of great interest to chemists. researchgate.netthieme-connect.com The specific substitution of a 4-methylbenzyl group at the 2-position of the azepane ring introduces distinct properties to the molecule, influencing its steric and electronic profile.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C13H19N | scbt.com |

| Molecular Weight | 189.3 g/mol | scbt.comchemicalbook.com |

| IUPAC Name | 2-(4-methylphenyl)azepane | |

| CAS Number | 168890-45-7 | scbt.com |

| Boiling Point | 82° to 85° at 0.01 mm Hg | prepchem.com |

The azepane scaffold is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. researchgate.netlifechemicals.com Its seven-membered ring offers a higher degree of conformational flexibility compared to the more common five- and six-membered rings, which can be crucial for optimizing interactions with biological targets. lifechemicals.com This structural feature contributes to the diverse pharmacological activities observed in azepane-containing molecules, including their use in the development of drugs. researchgate.netdntb.gov.uawikipedia.org

In the realm of organic synthesis, the construction of the azepane ring presents unique challenges and opportunities. researchgate.net Synthetic chemists have developed various strategies to access this seven-membered heterocycle, including ring-closing reactions, ring-expansion reactions of smaller cyclic precursors, and multi-step sequences. researchgate.netmanchester.ac.uk The development of new and efficient methods for synthesizing substituted azepanes remains an active area of research, driven by the demand for novel molecular architectures in drug discovery. researchgate.netugent.be

Research into substituted azepane derivatives has yielded a wide array of compounds with significant biological potential. The ability to introduce substituents at various positions on the azepane ring allows for the fine-tuning of a molecule's properties. lifechemicals.combohrium.com For instance, the introduction of aryl groups, as seen in 2-arylazepanes, has been a focus of synthetic efforts. bohrium.com

The conformational diversity of substituted azepanes is often a determining factor in their bioactivity. lifechemicals.com Consequently, methods that allow for the specific placement of substituents to control the ring's conformation are highly valuable in drug design. lifechemicals.com The exploration of the chemical space around the azepane core continues to uncover novel compounds with promising therapeutic applications. acs.org

This compound can be contextualized within the broader families of azepane and the related, unsaturated azepine analogues. While azepanes are saturated heterocycles, azepines contain one or more double bonds in the seven-membered ring. Both scaffolds are important in medicinal chemistry, with azepine derivatives also exhibiting a wide range of pharmacological activities. tandfonline.comresearchgate.net The distinction between the saturated azepane and the unsaturated azepine ring is critical, as it significantly influences the molecule's three-dimensional shape and reactivity.

The synthesis of this compound, also referred to as 2-(4-methylbenzyl)perhydroazepine, has been documented, involving the reduction of 7-(4-methylbenzyl)perhydroazepin-2-one. prepchem.com This highlights a common synthetic route to 2-substituted azepanes from their corresponding lactams. The study of such specific analogues contributes to the understanding of structure-activity relationships within the broader class of azepane derivatives.

The field of azepane chemistry has evolved significantly, driven by the discovery of naturally occurring azepane derivatives with potent biological activities. For example, the natural product balanol, which contains an azepane ring, has served as a lead compound for the development of other therapeutic agents. lifechemicals.com Historically, the synthesis of azepanes was less explored than their five- and six-membered counterparts. researchgate.net However, the recognition of their therapeutic potential has spurred the development of new synthetic methodologies. researchgate.net

Emerging research trajectories focus on the development of stereoselective syntheses of highly substituted azepanes. chemistryviews.orgacs.orgacs.org The ability to control the stereochemistry of multiple centers on the azepane ring is crucial for creating molecules with specific biological functions. manchester.ac.uk Furthermore, the dearomative ring expansion of nitroarenes has recently emerged as a powerful tool for accessing polysubstituted azepanes. thieme-connect.commanchester.ac.uk These advancements are expanding the accessible chemical space of azepane derivatives, paving the way for the discovery of new and improved therapeutic agents. thieme-connect.com

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-methylphenyl)methyl]azepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-12-6-8-13(9-7-12)11-14-5-3-2-4-10-15-14/h6-9,14-15H,2-5,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSKIGANCQBMFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2CCCCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401120 | |

| Record name | 2-[(4-methylphenyl)methyl]azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68841-24-7 | |

| Record name | Hexahydro-2-[(4-methylphenyl)methyl]-1H-azepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68841-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(4-methylphenyl)methyl]azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Computational Investigations of 2 4 Methylbenzyl Azepane and Azepane Architectures

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. nih.govnih.gov Methods like meta-hybrid (M06-2X) and long-range-separated (ωB97XD) functionals are employed to compute various molecular descriptors. nih.gov These calculations help in understanding the stability, reactivity, and the influence of substituents on the cycloheptane (B1346806) ring and its derivatives, including azepane. nih.gov

For instance, studies on azepane and other seven-membered heterocyclic derivatives have utilized DFT to compute molecular global reactivity descriptors, Fukui functions, and molecular electrostatic potentials. nih.gov Such computational analyses are crucial for predicting the behavior of these molecules in chemical reactions. nih.govnih.gov The accuracy of these theoretical models is often validated by comparing the calculated results with experimental data, such as X-ray crystallography, where available. nih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com The energy and distribution of these orbitals are key to predicting how a molecule will interact with other species. The HOMO is involved in electron donation, while the LUMO is involved in electron acceptance. numberanalytics.com

The energy gap between the HOMO and LUMO is a critical parameter that indicates a molecule's reactivity; a smaller gap suggests higher reactivity. numberanalytics.com In the context of azepane derivatives, FMO analysis can be used to understand their reaction mechanisms. nih.govwpmucdn.com For example, embedding an azepine ring into other molecular structures has been shown to delocalize the frontier molecular orbitals, which can be a strategy for designing materials with specific electronic properties. nih.gov

| Parameter | Description | Significance in Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons. Higher energy often correlates with stronger nucleophilicity. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons. Lower energy often correlates with stronger electrophilicity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | A smaller gap generally indicates higher chemical reactivity and lower kinetic stability. |

Molecular Conformation and Geometrical Analysis

The seven-membered azepane ring is characterized by its conformational flexibility, capable of adopting various low-energy conformations. This flexibility is a key determinant of the biological activity of many azepane-containing compounds. acs.org

The azepane ring, like other seven-membered rings, is not planar and exhibits significant puckering to minimize ring strain. uni-regensburg.denih.gov The most common conformations are chair-like and boat-like forms, with twist-chair and twist-boat conformations also being prevalent. nih.gov

Spectroscopic evidence and computational studies have shown that many azepine derivatives, including 1H-azepine, tend to adopt a boat conformation. uni-regensburg.de For instance, X-ray crystallographic studies of various substituted azepines confirm the prevalence of the boat form. iucr.orgresearchgate.netthieme-connect.de In some instances, the conformation can be intermediate between a boat and a twist-boat form. researchgate.net The specific conformation adopted is influenced by the nature and position of substituents on the ring, which can introduce steric and electronic effects. For example, in some dibenzo[b,f]azepine derivatives, the azepine ring consistently adopts a boat conformation. jmaterenvironsci.commdpi.com

| Conformation | Description | Relative Stability |

| Chair | A puckered conformation resembling a chair. | Often a low-energy conformation. |

| Boat | A puckered conformation resembling a boat. | Generally higher in energy than the chair form, but can be stabilized by substituents. nih.gov |

| Twist-Boat | A twisted variant of the boat conformation. | Often an intermediate in the interconversion of other conformations. researchgate.net |

| Twist-Chair | A twisted variant of the chair conformation. | Can be a preferred conformation for certain substituted azepanes. rsc.orgresearchgate.net |

The non-planarity of the azepane ring is quantitatively described by its dihedral angles. nih.gov In a perfectly planar molecule, dihedral angles would be 0° or 180°. However, in puckered rings like azepane, these angles deviate significantly, indicating out-of-plane distortions. nih.gov For example, computational studies on azepane have reported dihedral angles such as -163° and -175.90°, confirming its non-planar nature. nih.gov

Intermolecular Interactions and Crystal Packing Studies

The way molecules arrange themselves in a crystal lattice is governed by a network of intermolecular interactions. mdpi.comias.ac.in Understanding these interactions is crucial for predicting the physical properties of a crystalline solid.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. jmaterenvironsci.comresearchgate.netcore.ac.uk This technique maps properties like the normalized contact distance (d_norm) onto the molecular surface, allowing for the identification and characterization of close contacts between neighboring molecules. researchgate.netcore.ac.uk

For derivatives of 5H-dibenzo[b,f]azepine, including 5-(4-methylbenzyl)-5H-dibenzo[b,f]azepine, Hirshfeld surface analysis has revealed that the major contributions to crystal packing come from C···H and H···H interactions. researchgate.net The analysis also generates fingerprint plots, which provide a two-dimensional summary of the intermolecular contacts, with distinct patterns corresponding to different types of interactions like C-H···π stacking. jmaterenvironsci.comresearchgate.netresearchgate.net In the crystal structure of 5-(4-methylbenzyl)-5H-dibenzo[b,f]azepine, short C-H···π contacts are observed, which play a role in stabilizing the crystal packing. core.ac.uk

| Interaction Type | Percentage Contribution in a related Dibenzo[b,f]azepine derivative | Description |

| C···H | 32% | Interactions between carbon and hydrogen atoms, often part of C-H···π stacking. jmaterenvironsci.com |

| H···H | 52% | Van der Waals interactions between hydrogen atoms on adjacent molecules. jmaterenvironsci.com |

| N···H | 13% | Hydrogen bonding or weaker interactions involving the nitrogen atom. jmaterenvironsci.com |

| C···C | 2% | Interactions between the π-systems of aromatic rings. jmaterenvironsci.com |

| C···N | 1% | Interactions between carbon and nitrogen atoms. jmaterenvironsci.com |

Data based on a related compound, 5-[(1-Benzyl-1H-1,2,3-triazol-4-yl)meth-yl]-5H-dibenzo[b,f] azepine, to illustrate typical interaction contributions in this class of molecules. jmaterenvironsci.com

Hydrogen Bonding and π-Stacking Interactions

The non-covalent interactions of 2-(4-Methylbenzyl)azepane, specifically hydrogen bonding and π-stacking, are crucial in defining its conformational preferences and its binding affinity to biological targets. The azepane ring, a seven-membered saturated heterocycle, possesses a nitrogen atom that can act as a hydrogen bond acceptor. While the parent this compound lacks a hydrogen bond donor, its derivatives or interactions with target site residues (e.g., hydroxyl or amide groups) can involve this type of bonding. nepjol.info Computational studies on related azepane systems highlight the importance of these interactions in stabilizing specific conformations.

Table 1: Key Non-Covalent Interactions in Azepane-Benzyl Architectures

| Interaction Type | Participating Moieties | Description | Potential Significance |

| Hydrogen Bonding | Azepane Nitrogen (Acceptor) | The lone pair on the nitrogen atom can accept a hydrogen bond from a donor group (e.g., -OH, -NH) on a target protein. | Anchoring the ligand in the binding site; contributing to binding specificity. |

| π-π Stacking | Benzyl (B1604629) Group Aromatic Ring | The electron-rich π-system of the benzyl ring interacts with the π-system of aromatic amino acid residues in the target protein. mdpi.com | Stabilizing the ligand-protein complex; influencing binding orientation and affinity. |

| Hydrophobic Interactions | Benzyl Group, Azepane Ring | Non-polar regions of the molecule interact favorably with hydrophobic pockets in the target protein. | Contributing to overall binding affinity by displacing water molecules from the binding site. |

| C-H···π Interactions | Aliphatic C-H (from azepane or methyl group) and Aromatic Ring (from benzyl or target) | A weak form of hydrogen bonding where a C-H bond acts as the donor and a π-system acts as the acceptor. core.ac.uk | Fine-tuning the geometry of the binding mode; adding to cumulative binding energy. |

Molecular Docking and Binding Site Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule. nih.gov For azepane-based compounds, including this compound, docking simulations provide critical insights into how these molecules fit into the binding sites of proteins and what intermolecular interactions stabilize the complex. nih.govresearchgate.net This in silico approach is instrumental in the early stages of drug discovery for screening virtual libraries and prioritizing compounds for synthesis and biological testing. ajol.info

The process involves generating various conformations (poses) of the ligand within the active site of a target protein and scoring these poses based on a function that approximates the binding free energy. For instance, docking studies on novel azepine derivatives have been used to investigate their mode of action against antimicrobial and anticancer targets, with the results often showing good correlation with in-vitro experiments. nih.govresearchgate.net In one study, an azepane analogue of the drug ifenprodil (B1662929) was docked into the X-ray structure of the NMDA receptor, providing a structural hypothesis for its activity. researchgate.net Similarly, lupane-type A-ring azepano-triterpenoids were analyzed using a molecular docking approach to assess their potential as inhibitors of enzymes in M. tuberculosis. mdpi.com These simulations help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding.

In Silico Screening and Ligand-Target Interactions

In silico screening leverages computational power to rapidly assess large libraries of chemical structures against biological targets, a strategy that has been successfully applied to scaffolds containing the azepane ring. This high-throughput virtual approach helps to identify novel ligand-target interactions and prioritize candidates for further investigation. ajol.infomdpi.com

A notable example involved the investigation of simple, unexplored drug scaffolds where a database of novel fused azepanes was enumerated. acs.orgresearchgate.net These compounds were then computationally screened against potential biological targets using the polypharmacology browser PPB2, which predicts targets based on structural similarity to known active compounds. acs.org This screening campaign led to the identification of an N-benzylated azepane as a potent inhibitor of monoamine transporters, specifically the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), as well as the σ-1 receptor. acs.orgresearchgate.net Subsequent in vitro assays confirmed the computational predictions, validating the power of this approach. acs.org The study highlighted that N-benzylation on the azepane ring was crucial for the observed activity. acs.org

Table 2: Example of In Silico Screening and Experimental Validation for an N-Benzylated Bicyclic Azepane

| Predicted Target | Computational Method | In Vitro Assay | Observed Activity/Result | Reference |

| Monoamine Transporters (DAT, NET, SERT) | Polypharmacology Browser PPB2 (Similarity Search) | Radioligand Displacement Assays | Strong inhibition, particularly against NET and DAT (IC₅₀ < 100 nM). | acs.org, researchgate.net |

| Sigma-1 Receptor (σ-1R) | Polypharmacology Browser PPB2 (Similarity Search) | Radioligand Displacement Assay | Moderate inhibition (IC₅₀ ≈ 110 nM). | researchgate.net |

The interactions predicted by these screening methods are often analyzed in detail using molecular docking. For the N-benzylated azepane, docking would elucidate the specific amino acid residues in the transporter binding sites that interact with the azepane core and the benzyl group, providing a structural basis for its potent inhibitory activity.

Conformational Changes upon Ligand Binding

The binding of a ligand to a protein is often not a simple lock-and-key process but a dynamic event that can induce significant conformational changes in both the ligand and the receptor. researchgate.net This phenomenon, known as "induced fit," is critical for biological function and presents a challenge for computational prediction methods. elifesciences.org When a flexible molecule like this compound binds to a target, the protein's active site may reorganize to better accommodate the ligand, often leading to the closure of the active site around it. nih.gov

Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for studying these conformational changes. researchgate.net MD simulations allow both the ligand and the protein to move and flex over time, providing a more accurate prediction of binding energy and conformation than static docking methods. researchgate.net Advanced computational protocols have been developed to predict the ligand-bound (holo) structure of a protein starting from its unbound (apo) conformation, even in cases involving large-scale structural rearrangements. plos.org These methods combine biased conformational sampling, docking, and MD simulations to model the transition from the apo to the holo state. plos.org Such studies are crucial for structure-based drug design, as using a rigid apo structure for docking can lead to inaccurate predictions if the binding site geometry changes significantly upon ligand binding. plos.org Analysis of GlnBP, a glutamine-binding protein, using a combination of experimental and theoretical approaches, demonstrated that ligand binding and conformational changes are highly correlated and consistent with a dominant induced-fit mechanism. elifesciences.org

Computational Approaches to Target Prediction and Polypharmacology

Identifying the biological targets of a small molecule is a key step in drug discovery. Computational approaches have become indispensable for this task, offering methods to predict both primary targets and unintended "off-targets." The tendency of a single drug to interact with multiple targets is known as polypharmacology. researchgate.net Understanding a compound's polypharmacological profile is essential, as it can explain its therapeutic efficacy as well as potential side effects. nih.govnih.gov

Several computational strategies exist for target prediction. Ligand-based methods, such as the Polypharmacology Browser (PPB2) and SEA (Similarity Ensemble Approach), predict targets by comparing the query molecule to a database of compounds with known activities. acs.orgmdpi.com These tools operate on the principle that structurally similar molecules are likely to have similar biological activities. acs.org This approach was successfully used to identify the targets of novel fused azepanes. acs.orgresearchgate.net

Structure-based methods, like molecular docking, predict interactions by fitting the molecule into the three-dimensional structures of potential protein targets. nih.gov More recently, machine learning and deep learning models have been developed that integrate vast datasets, including chemical structures, protein sequences, and interaction networks, to predict drug-target interactions with increasing accuracy. nih.govnih.gov Computational systems like the Off-Target Safety Assessment (OTSA) framework use curated training sets of over a million compounds to predict both primary and secondary pharmacological activities, helping to identify potential safety issues early in development. nih.gov These diverse computational tools provide a powerful arsenal (B13267) for elucidating the complex biological activity of compounds like this compound.

Table 3: Selected Computational Approaches for Target Prediction and Polypharmacology

| Approach/Tool | Principle | Application | Reference |

| Similarity-Based (e.g., PPB2, SEA) | Compares the 2D or 3D structure of a query molecule to a database of active compounds. | Rapidly predicts potential targets based on the "similar property principle." | acs.org, mdpi.com |

| Molecular Docking (e.g., AutoDock) | Fits a ligand into the 3D structure of a protein target and scores the interaction. | Predicts binding mode and affinity for a specific, known protein structure. | plos.org, nih.gov |

| Machine Learning/AI (e.g., OTSA) | Uses algorithms trained on large datasets of known drug-target interactions to make predictions. | Predicts on- and off-target interactions, identifies potential safety liabilities. | nih.gov, nih.gov |

| Network-Based Methods | Integrates and analyzes large-scale biological networks (e.g., protein-protein interactions, drug-disease associations). | Identifies targets within the context of biological pathways and disease networks. | nih.gov |

Mechanistic and Biological Activity Studies of Azepane Derivatives Pre Clinical Investigations

Receptor Binding Affinity and Selectivity Profiling

Pre-clinical investigations into azepane derivatives have unveiled a complex polypharmacological profile, indicating interactions with multiple molecular targets within the central nervous system and beyond. The following sections detail the binding affinities and functional activities of these compounds at various receptors and transporters, based on available in vitro and in silico data.

Sigma receptors, particularly the σ1 and σ2 subtypes, are recognized as significant targets for therapeutic agents aimed at neuropsychiatric and neurodegenerative disorders. Research into N-benzylated bicyclic azepanes has identified these compounds as potent inhibitors of the σ1 receptor. acs.org Specifically, a chiral N-benzylated azepane demonstrated notable inhibitory activity at the σ1 receptor, with a half-maximal inhibitory concentration (IC50) of approximately 110 nM. acs.org This affinity is part of a broader pharmacodynamic profile that includes monoamine transporter inhibition. acs.org

The development of sigma receptor ligands is an active area of research, with various scaffolds, including those containing azepane rings, being explored. acs.org The σ1 receptor is a transmembrane protein primarily located in the endoplasmic reticulum, where it acts as a chaperone protein modulating intracellular Ca2+ signaling and interacting with other receptor systems. nih.gov The affinity of azepane derivatives for this receptor suggests a potential mechanism for modulating these downstream cellular processes. While the σ2 receptor's genetic identity was more recently confirmed as TMEM97, it is also a target of interest for its role in cell proliferation and cancer biology. nih.govacs.org Studies on related compounds have shown that structural modifications can tune the selectivity between σ1 and σ2 subtypes. acs.orgacs.org For instance, certain benzylpiperazine and piperidine (B6355638) derivatives show high affinity and selectivity for the σ1 receptor. acs.orgnih.gov

Table 1: Sigma-1 (σ1) Receptor Binding Affinity for N-Benzylated Azepane Derivative

| Compound | Target | Binding Affinity (IC50) |

|---|---|---|

| N-benzylated bicyclic azepane | σ1 Receptor | ~110 nM |

A significant finding in the pre-clinical evaluation of azepane derivatives is their potent inhibitory effect on monoamine transporters, specifically the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). acs.org An N-benzylated bicyclic azepane emerged from a screening campaign as a powerful inhibitor of both NET and DAT, with IC50 values under 100 nM. acs.org This activity was confirmed in cellular assays, which demonstrated stereoselective inhibition of norepinephrine (NE) and dopamine (DA) uptake in PC-12 cells. acs.org

The structure-activity relationship of these compounds indicates that N-benzylation on the azepane ring is crucial for this high-affinity binding. acs.org Further studies on related β-phenethylamine derivatives have shown that the size of the heterocyclic ring influences DAT inhibitory activity. nih.gov For example, a compound featuring a seven-membered azepane ring displayed weaker inhibitory activity (IC50 = 4,594.0 nM) compared to an analogous compound with a five-membered pyrrolidine (B122466) ring (IC50 = 398.6 nM). nih.gov This suggests that while the azepane scaffold is viable for transporter inhibition, ring size is a critical parameter for optimizing potency. nih.gov

Table 2: Monoamine Transporter Inhibition Profile for Azepane Derivatives

| Compound Class | Target | Inhibitory Potency (IC50) |

|---|---|---|

| N-benzylated bicyclic azepane | Norepinephrine Transporter (NET) | < 100 nM |

| Dopamine Transporter (DAT) | < 100 nM | |

| 2-(alkyl amino)-1-arylalkan-1-one derivative with azepane ring | Dopamine Transporter (DAT) | 4,594.0 nM |

The serotonergic system is another key area of interaction for azepane-based compounds. Although direct, high-affinity binding data for 2-(4-Methylbenzyl)azepane at specific serotonin (B10506) receptor subtypes are not extensively detailed in the reviewed literature, related compounds and functional data suggest a modulatory role. Neuropharmacological experiments with an N-benzylated bicyclic azepane in mice led to a significant, acute drop in serotonin (5-HT) levels in the midbrain and brainstem. acs.org This indicates an interaction with the serotonergic system, though it may be an indirect effect of its primary action on monoamine transporters.

Broader research on azepine and azepinoindole derivatives confirms their potential to interact with serotonin receptors. nih.govnih.gov For instance, certain azepinoindole analogues show strong binding to S-2 (5-HT2) receptors. nih.gov The 5-HT2A receptor, in particular, is a target for azacyclic compounds developed as potential antipsychotics. google.com Furthermore, various heterocyclic structures, including piperidine and piperazine (B1678402) derivatives, have been developed as dual 5-HT1A receptor agonists and serotonin reuptake inhibitors, a strategy aimed at producing potent antidepressant effects. nih.gov Given the structural similarities, it is plausible that N-benzylazepane derivatives could exhibit activity at 5-HT2A, 5-HT2C, or 5-HT1A receptors, though further specific binding assays are required to confirm this.

The potential for azepane derivatives to interact with opioid and adrenergic receptors is an area warranting investigation, primarily due to the well-documented crosstalk between these two receptor systems. nih.govnih.gov Pre-clinical studies have established that opioid and adrenergic receptors can form functional heterodimers, leading to mutual modulation of their signaling pathways. nih.govfrontiersin.org For example, physical associations between mu-opioid and alpha-2A adrenergic receptors have been demonstrated to occur in primary neurons. nih.gov

This crosstalk is not limited to receptor-receptor interactions; evidence suggests a molecular complementarity between the ligands themselves. nih.gov Studies have shown that adrenergic compounds can bind to extracellular loops of opioid receptors, and conversely, opioids can bind to adrenergic receptors. nih.gov While direct binding data for this compound at these receptors is not available, its classification as a CNS-active agent with a profile at aminergic transporters suggests that off-target interactions with adrenergic receptors are possible. The functional consequences of such potential interactions, whether through direct binding or allosteric modulation of receptor heterodimers, remain a subject for future research.

The estrogen receptor alpha (ERα) is a nuclear hormone receptor critical in the development and progression of a majority of breast cancers. nih.gov The search for novel ERα modulators has led to the exploration of diverse chemical scaffolds. nih.gov While there is no specific data reporting the binding of this compound to ERα, the principles of ligand-receptor interaction allow for speculation. The antiestrogenic properties of some therapeutic agents depend on specific structural features, but a basic side chain—a moiety that could be present in certain azepane derivatives—is not always a prerequisite for high binding affinity or antagonistic effects on the estrogen receptor. google.com.na

In silico and in vitro screening campaigns have identified various chemical classes, such as carbohydrazide (B1668358) derivatives, that can act as ERα inhibitors by binding to the activation function 2 (AF2) site, a key region for coactivator protein recruitment. nih.gov The ability of a compound to selectively suppress the growth of ERα-positive cells is a key indicator of its potential as a targeted therapy. nih.gov Investigation into whether the azepane scaffold can be adapted to fit the ERα binding pocket would be necessary to determine any potential role in this area.

The Farnesoid X Receptor (FXR) is a nuclear receptor that acts as a sensor for bile acids and plays a central role in regulating lipid, glucose, and bile acid metabolism. nih.govnih.gov As a member of the nuclear hormone receptor superfamily, FXR functions by forming a heterodimer with the retinoid X receptor (RXR) to regulate gene transcription. google.com The therapeutic potential of modulating FXR has led to the development of compounds for diseases such as cholestasis and metabolic disorders. nih.govgoogle.com

Significantly, a patent for azepine derivatives as pharmaceutical agents describes their utility in modulating the activity of nuclear receptors, including FXR. google.com This suggests that the azepine scaffold is considered a viable starting point for designing FXR modulators. FXR is expressed not only in the liver and intestine but also in other tissues like the kidneys and adrenals. nih.gov Its activation can influence a wide array of physiological processes, and compounds that modulate its activity are of significant therapeutic interest. google.comgoogle.com The potential for this compound or related compounds to interact with FXR or other nuclear receptors represents a possible, though currently unconfirmed, aspect of their broader pharmacological profile.

Androgen Receptor (AR) Binding

The androgen receptor (AR) is a crucial target in the treatment of prostate cancer. nih.govnih.gov It is a ligand-activated transcription factor that, upon binding to androgens, translocates to the nucleus and regulates the expression of genes involved in cell growth and survival. nih.gov A number of anti-androgens that target the AR have been developed and are in clinical use. mdpi.comsemanticscholar.org These drugs typically work by competitively inhibiting the binding of androgens to the ligand-binding domain (LBD) of the AR. researchgate.net

Currently, there are no publicly available preclinical studies that have specifically investigated the binding of this compound to the androgen receptor. While the broader class of azepine derivatives has been explored for various pharmacological activities, specific data on the AR-binding affinity of this compound is not available in the scientific literature. google.com The development of novel AR inhibitors remains an active area of research, with a focus on overcoming resistance mechanisms that emerge with current therapies. nih.govresearchgate.net

Enzyme Inhibition Studies

Enzyme inhibition is a common mechanism of action for many therapeutic agents. By selectively blocking the activity of specific enzymes, drugs can modulate physiological processes and combat disease. The following sections review the available data on the inhibitory effects of this compound on various enzymes.

Protein Kinase Inhibition (e.g., PKB-alpha, PKA, CDC7 Kinase)

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Consequently, they are a major class of drug targets.

A comprehensive search of the scientific literature reveals no specific studies on the inhibitory activity of this compound against protein kinase B-alpha (PKB-alpha), protein kinase A (PKA), or cell division cycle 7 (CDC7) kinase. While various heterocyclic compounds are known to exhibit protein kinase inhibitory activity, data for this specific azepane derivative is absent.

Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Inhibition

Phosphatidylcholine-specific phospholipase C (PC-PLC) is an enzyme involved in lipid signaling pathways that have been linked to cell proliferation and cancer.

There are currently no published studies that have evaluated the inhibitory effect of this compound on PC-PLC. Therefore, its potential as a PC-PLC inhibitor remains unknown.

Cyclooxygenase (COX-2) Enzyme Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflammatory conditions and various cancers. Its inhibition is a therapeutic strategy for managing pain, inflammation, and potentially for cancer chemoprevention.

No specific data exists in the scientific literature regarding the inhibition of the COX-2 enzyme by this compound.

Matrix Metalloproteinase Inhibition

Matrix metalloproteinases (MMPs) are a family of enzymes that are involved in the degradation of the extracellular matrix. Their activity is crucial for processes such as tissue remodeling, but their overexpression is associated with cancer invasion and metastasis.

There is no available research that has specifically investigated the inhibitory activity of this compound against matrix metalloproteinases.

In Vitro and In Vivo (Animal Model) Pharmacological Activities (excluding human clinical trials)

Preclinical in vitro and in vivo studies are essential for characterizing the pharmacological profile of a new chemical entity. These studies provide insights into a compound's potential therapeutic effects and its mechanism of action at a cellular and organismal level.

A thorough review of the available scientific literature indicates a lack of specific in vitro and in vivo pharmacological activity studies for this compound. While general methodologies for synthesizing azepane derivatives and investigating their properties have been described, specific data on the pharmacological activities of this particular compound are not present in the reviewed sources. rsc.orgnih.govmarquette.edu

Antiviral Activity (e.g., against plant viruses)

The antiviral potential of azepane derivatives has been investigated against a range of human and plant viruses. Although specific studies on this compound are not prominent, research into related structures highlights the promise of the azepane scaffold in developing new antiviral agents.

Semisynthetic A-azepano-triterpenoids, for instance, have demonstrated notable efficacy against several DNA viruses. nih.gov In one study, Azepanobetulin, azepanouvaol, and azepano-glycyrrhetol were found to be highly potent against human cytomegalovirus (HCMV), with EC₅₀ values of 0.15 µM, 0.11 µM, and 0.11 µM, respectively. nih.govresearchgate.net These compounds exhibited high selectivity indices, suggesting a favorable profile for potential therapeutic development. nih.govresearchgate.net The antiviral activity of these triterpenoid (B12794562) derivatives extends to other viruses, including Herpes Simplex Virus type 1 (HSV-1) and Human Papillomavirus (HPV-11). nih.govresearchgate.net

Furthermore, the broader class of sulfonamides, which can incorporate an azepane ring, has been explored for antiviral properties. ontosight.ai Other heterocyclic systems containing the azepane moiety have also been evaluated. For example, certain carbocyclic analogues of purine (B94841) ribofuranosides have shown significant activity against HSV-1 and vaccinia virus. nih.gov While much of the research focuses on human pathogens, the general antiviral activity of diverse chemical scaffolds is also relevant to plant pathology, an area where new control agents are continually needed. frontiersin.org

| Azepane Derivative Class | Target Virus | Key Findings | Reference |

|---|---|---|---|

| A-azepano-triterpenoids (e.g., Azepanobetulin, Azepanouvaol) | Human Cytomegalovirus (HCMV), Herpes Simplex Virus (HSV-1), Human Papillomavirus (HPV-11) | High potency against HCMV (EC₅₀ values as low as 0.11 µM) and high selectivity indices. | nih.govresearchgate.net |

| Carbocyclic purine ribofuranoside analogues | Herpes Simplex Virus (HSV-1), Vaccinia virus | A 2,6-diaminopurine (B158960) derivative showed high activity against both viruses. | nih.gov |

| Substituted phenyl azetidine-2-one sulphonyl derivatives | Vaccinia, Human Coronavirus, Reovirus-1, HSV, etc. | Generally weak antiviral activity observed. | nih.gov |

Antiproliferative and Anticancer Activity against Cell Lines

The anticancer potential of azepane derivatives has been a significant focus of pre-clinical research, with various analogues demonstrating potent activity against a range of human cancer cell lines. ontosight.aiontosight.ai These compounds exert their effects through diverse mechanisms, including enzyme inhibition and induction of apoptosis.

A series of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide (B126) derivatives were identified as potent inhibitors of carbonic anhydrase IX (CAIX), an enzyme overexpressed in many tumors. researcher.life The most active compounds in this series displayed IC₅₀ values in the low nanomolar range, and subsequent testing against the NCI-60 panel of human tumor cell lines confirmed their antiproliferative effects. researcher.life Similarly, novel tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives have been discovered as potent inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair. Inhibition of PARP-1 by these compounds led to apoptosis in A549 lung cancer cells.

Pyrrolo[1,2-a]azepine derivatives have also shown significant promise. nih.govresearchgate.net Certain compounds in this class were found to be more potent than the standard chemotherapeutic drug doxorubicin (B1662922) against liver (HepG2) cancer cells, with IC₅₀ values in the nanomolar range. nih.govresearchgate.net These derivatives also exhibited broad-spectrum activity against breast (MCF7) and colon (HCT116) cancer cell lines. nih.govresearchgate.net

Other noteworthy examples include dibenzo[b,f]azepine-tethered isoxazolines, which inhibit the invasion of murine osteosarcoma (LM8G7) and human breast cancer (MDA-MB-231) cells, and metal complexes of azepane-1-carbodithioate, which show dose-dependent cytotoxic activity against the MDA-MB-231 cell line. researchgate.netnih.gov

| Azepane Derivative Class | Target Cell Line(s) | Mechanism/Activity | IC₅₀/Potency | Reference |

|---|---|---|---|---|

| 3-(azepan-1-ylsulfonyl)-N-aryl benzamides | NCI-60 Panel | Carbonic Anhydrase IX (CAIX) inhibition | Low nanomolar range (e.g., 19 nM for CAIX) | researcher.life |

| Pyrrolo[1,2-a]azepines | HepG2 (Liver), MCF7 (Breast), HCT116 (Colon) | Antitumor activity, CDK2 inhibition | Potent; e.g., 1.6 nM against HepG2 | nih.govresearchgate.net |

| Dibenzo[b,f]azepine-isoxazolines | LM8G7 (Osteosarcoma), MDA-MB-231 (Breast) | Anti-invasive properties | Inhibited invasion by 85% at 5 µM (LM8G7) | nih.gov |

| Tetrahydrospiro[benzo[c]azepine]ols | A549 (Lung) | PARP-1 inhibition, apoptosis induction | Significant potential noted | |

| Metal complexes of Azepane-1-carbodithioate | MDA-MB-231 (Breast) | Cytotoxic activity | IC₅₀ values from 5 µM to 20 µM | researchgate.net |

Antimicrobial and Antifungal Effects

Azepane derivatives have been extensively evaluated for their antimicrobial and antifungal properties, demonstrating a broad spectrum of activity against various pathogens, including drug-resistant strains. ontosight.ai

Pyridobenzazepine derivatives have shown potent in vitro activity. shd-pub.org.rscolab.wsshd.org.rsbg.ac.rs Specifically, derivative 8 from one study displayed significant antibacterial action against a panel of Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 39 to 78 µg/mL. shd-pub.org.rsshd.org.rs Another compound, 12 , exhibited promising antifungal effects against Candida albicans and Saccharomyces cerevisiae (MIC 156–313 µg/mL), proving more potent than the standard drug nystatin (B1677061) in some cases. shd.org.rs

A-azepano-triterpenoids represent another class with powerful antimicrobial effects, particularly against Methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.govresearchgate.net Azepanouvaol and related compounds showed strong activity against MRSA with MIC values as low as ≤ 0.15 μM, exceeding the efficacy of the antibiotic vancomycin. nih.govresearchgate.net Further studies on A-ring azepane triterpenoids confirmed their potential as antimycobacterial agents against M. tuberculosis and other nontuberculous mycobacterial strains. mdpi.com

The rational design of azepane-glycosides has led to novel antibiotic candidates that target the bacterial ribosome, inhibiting protein biosynthesis. These compounds were effective against Staphylococcus aureus, including aminoglycoside-resistant strains. nih.gov Other studies have highlighted the activity of azepane derivatives against pathogens like Bacillus subtilis and fungi such as Aspergillus spp. nepjol.info

| Azepane Derivative Class | Target Organism(s) | Activity/Potency (MIC) | Reference |

|---|---|---|---|

| Pyridobenzazepines | Gram-positive & Gram-negative bacteria, Fungi (C. albicans) | Antibacterial: 39–78 µg/mL; Antifungal: 156–313 µg/mL | shd-pub.org.rsshd.org.rs |

| A-azepano-triterpenoids | MRSA, M. tuberculosis | Potent; MIC ≤ 0.15 μM against MRSA | nih.govresearchgate.net |

| Azepane-glycosides | Staphylococcus aureus (incl. resistant strains) | Inhibited growth in the low micromolar range. | nih.gov |

| Synthesized azepine derivatives (1A, 2A) | Bacillus subtilis, Aspergillus spp. | Compound 2A showed highly potent activity against B. subtilis. | nepjol.info |

| 5H-Imidazo[1,2-a]azepine quaternary salts | Staphylococcus aureus | MIC values of 2–4 μg/mL for the most active compounds. | nih.gov |

Anti-inflammatory Responses in Pre-clinical Models

The anti-inflammatory properties of azepane derivatives are well-documented in pre-clinical research, with many compounds acting as inhibitors of key inflammatory mediators like cyclooxygenase (COX) enzymes. ontosight.aiontosight.aibenthamscience.com

A notable area of investigation involves hexahydropyrimido[1,2-a]azepine derivatives, which have been synthesized and evaluated as selective COX-2 inhibitors. tandfonline.com Selective COX-2 inhibition is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. The most selective compounds from this class were further tested in vivo and shown to possess significant anti-inflammatory activity and the ability to inhibit prostaglandin (B15479496) E2 (PGE2) production. tandfonline.com

Another class, 3-aryl-6,7,8,9-tetrahydro-5H- ontosight.aishd-pub.org.rsCurrent time information in Bangalore, IN.triazolo[4,3-a]azepines, has demonstrated promising anti-inflammatory effects in the carrageenan-induced hind paw edema model in mice. mdpi.com Several derivatives in this series were found to be more potent than the standard anti-inflammatory drug diclofenac (B195802) sodium under the experimental conditions. mdpi.com The analgesic and anti-inflammatory activities were often correlated, with active compounds reducing acid-induced writhing in mice. mdpi.com

The structural framework of azepane is also present in other compounds reported to have anti-inflammatory effects, such as certain 2-substituted-aminopropenes and complex molecules identified in large chemical libraries. google.comontosight.ai

Neuroprotective Effects and Modulation of Neurotransmitter Systems

Azepane derivatives have shown significant potential in modulating various neurotransmitter systems, suggesting applications in treating neurological and psychiatric disorders. ontosight.ai Their unique three-dimensional structure allows them to interact with a variety of central nervous system (CNS) targets. rsc.org

Several studies have focused on the role of azepanes as inhibitors of monoamine transporters. Azepine derivatives have been identified as potent inhibitors of both the norepinephrine transporter (NET) and the dopamine transporter (DAT). nih.gov This dual-inhibition profile is a characteristic of some antidepressant and psychostimulant drugs. However, structure-activity relationship studies have shown that the seven-membered azepane ring can sometimes lead to weaker dopamine reuptake inhibition compared to smaller five- or six-membered heterocyclic rings. nih.gov

Beyond monoamine transporters, azepane derivatives have been developed as ligands for other crucial CNS receptors. Biphenyloxy-alkyl-azepane derivatives, for example, act as histamine (B1213489) H3 receptor antagonists. dntb.gov.ua In animal models, these compounds were shown to increase the content of dopamine in the cerebral cortex and striatum, highlighting their potential to modulate dopaminergic neurotransmission indirectly. dntb.gov.ua The ability of azepane derivatives to modulate these systems suggests a basis for potential neuroprotective effects against neurodegenerative diseases.

Analgesic Effects in Animal Models

The analgesic potential of the azepane scaffold is exemplified by the established opioid analgesic meptazinol, which is built on a 3-phenylazepane (B1371516) framework. This has spurred further investigation into novel azepane derivatives as potential pain-relief agents.

Pre-clinical studies have validated this potential in various animal models of pain. For example, a series of fused triazole-azepine hybrids was evaluated for analgesic activity using the acetic acid-induced writhing test in mice, a model for visceral pain. mdpi.com Several of the synthesized compounds exhibited analgesic activity more potent than the reference non-steroidal anti-inflammatory drug (NSAID), ketorolac. mdpi.com

More recently, a potent and selective histamine H3 receptor antagonist, ADS1017 , which features an azepane moiety, has demonstrated significant analgesic effects. acs.org In pre-clinical models, this compound was effective in attenuating different types of pain, including acute, inflammatory, and neuropathic pain, indicating a broad-spectrum analgesic profile. acs.org Its ability to penetrate the blood-brain barrier allows it to act on central pain pathways in the brain and spinal cord. acs.org

Antidepressant-like Properties in Pre-clinical Studies

The modulation of neurotransmitter systems by azepane derivatives also forms the basis for their potential use as antidepressants. This has been explored in several pre-clinical studies using standard behavioral models of depression.

Azepine derivatives that function as dual norepinephrine (NET) and dopamine (DAT) reuptake inhibitors have been tested in the rat forced swim test, a widely used model for screening antidepressant drugs. nih.gov These compounds were found to be efficacious, reducing immobility time, which is indicative of an antidepressant-like effect. nih.gov

Other research has focused on different molecular targets. A series of 1-sulfonyl azepinoindoles showed potent activity at the 5-HT₆ serotonin receptor, a target implicated in cognitive function and depression. nih.gov In another study, an azepine-containing analog (compound 27 ) was designed to target both the 5-HT₁ₐ and sigma-1 receptors. d-nb.info This compound exhibited marked antidepressant activity in both the forced swimming test and the mouse tail suspension test, another common behavioral assay for antidepressant efficacy. d-nb.info Similarly, derivatives of 1,2,3-triazolo-1,4-benzodiazepine, a related heterocyclic system, also showed significant antidepressant properties in these models. researchgate.net

Larvicidal Activity

No published studies detailing the larvicidal activity of this compound were found.

Antihypertensive Activity

There is no available research data concerning the antihypertensive effects of this compound.

Antiparasitic and Anti-HIV Activities

Specific studies on the antiparasitic or anti-HIV activities of this compound have not been reported in the scientific literature.

Structure Activity Relationship Sar Studies for 2 4 Methylbenzyl Azepane Analogues

Impact of Substituents on the Azepane Ring and Benzyl (B1604629) Moiety

The nature and position of substituents on both the azepane ring and the benzyl group of 2-(4-methylbenzyl)azepane analogues play a pivotal role in determining their interaction with biological targets. nih.govacs.org Systematic modifications of these structural features have provided valuable insights into the SAR of this class of compounds.

The 4-methylbenzyl group is a key pharmacophoric element in many biologically active azepane derivatives. Its presence and substitution pattern can significantly modulate receptor binding affinity and functional activity. For instance, in a series of protein kinase B (PKB) inhibitors derived from (-)-balanol, the benzoyl moiety, a related aromatic group, was found to be crucial for activity. nih.gov The replacement of an ester linkage with an amide or other isosteres in these azepane derivatives led to compounds with high plasma stability and potent inhibitory activity against PKB-alpha. nih.gov

In another example, the N-benzylation of a bicyclic azepane identified it as a potent inhibitor of monoamine transporters, with some selectivity towards the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). acs.org The addition of an N-(2-methoxybenzyl) group to a phenethylamine (B48288) core has been shown to dramatically enhance affinity for the 5-HT2A serotonin (B10506) receptor. nih.gov This highlights the significant impact that substituents on the benzyl group can have on receptor interaction.

The electronic properties of the benzyl group also contribute to its influence. For example, the 4-methoxyphenyl (B3050149) group can enhance the electron density of the aromatic ring, which may facilitate favorable binding interactions with receptor sites.

Modifications such as halogenation, alkylation, and the introduction of different heterocyclic rings can have a profound effect on the pharmacological profile of this compound analogues.

Halogenation: The introduction of halogen atoms to the benzyl moiety can alter the electronic and lipophilic properties of the molecule. For instance, in a series of pyrimidine-based CDK9 inhibitors, chloro and bromo substituents at the C-5 position of the pyrimidine (B1678525) ring led to different selectivity profiles, which was attributed to their distinct electronic properties. cardiff.ac.uk Similarly, the synthesis of a 2-(4-chlorophenyl) derivative of a dibenzo[b,f]azepine has been reported, indicating the exploration of halogenated analogues in this scaffold. nih.gov

Alkylation: The addition of alkyl groups can impact steric interactions and lipophilicity. The 4-methyl group on the benzyl ring of this compound is a prime example of alkylation. Studies on related compounds have shown that increasing the length of alkyl chains can lead to increased biological activity. acs.org For example, in a series of benzothiophene (B83047) MK2 inhibitors, alkyl substitutions were explored to improve cell potency. researchgate.net

Heterocycle Variation: Replacing the benzyl group with various heterocyclic rings can lead to significant changes in biological activity by introducing different electronic distributions and potential hydrogen bonding interactions. The synthesis of analogues incorporating rings such as pyridine (B92270), pyrrole, and thiazole (B1198619) has been a common strategy to explore new chemical space and modulate pharmacological properties. nih.govcardiff.ac.ukacs.org For example, replacing a phenyl ring with a pyridine ring in a series of diimidazo[4,5-d:4′,5′-f] nih.govnih.govdiazepine-2-ones resulted in a 2–3-fold loss of activity, demonstrating the sensitivity of the biological target to this structural change. nih.gov

Interactive Table: Impact of Substitutions on Biological Activity

| Compound Class | Substitution | Effect on Activity | Reference |

|---|---|---|---|

| Pyrimidine CDK9 Inhibitors | C-5 Halogenation (Cl, Br) | Altered selectivity profiles | cardiff.ac.uk |

| Dibenzo[b,f]azepines | 4-Chlorophenyl | Synthesis of halogenated analogue | nih.gov |

| Benzothiophene MK2 Inhibitors | Alkylation | Improved cell potency | researchgate.net |

Role of Ring Fusion Stereochemistry in Biological Activity

A notable example is the investigation of cis- and trans-fused azepanes. acs.org In one study, the resolution of enantiomers of an N-benzylated bicyclic azepane was achieved, and their absolute configurations were determined by X-ray crystallography. acs.org Subsequent biological evaluation revealed that the (R,R)-enantiomer was a potent norepinephrine transporter (NET) inhibitor, while its (S,S)-enantiomer was significantly less active. acs.org This stereoselective activity underscores the importance of the specific 3D orientation of the fused ring system for effective interaction with the transporter.

The stereochemistry of natural products and their derivatives often plays a pivotal role in their biological function. nih.govmdpi.com For instance, in a study of 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereoselective uptake or target binding is crucial for their biological effect. nih.govmdpi.com While this is a different class of compounds, the principle of stereochemistry dictating biological activity is broadly applicable.

The synthesis of fused azepane scaffolds, such as (5,7)-, (6,7)-, and (7,7)-diamines, has been explored to create novel chemical entities with specific stereochemical arrangements. acs.org The successful synthesis of these scaffolds opens up avenues for investigating how different ring fusion geometries impact biological activity in azepane-containing compounds.

Correlation between Molecular Conformation and Pharmacological Profile

The three-dimensional conformation of this compound and its analogues is intrinsically linked to their pharmacological profile. The flexibility or rigidity of the molecular structure, particularly the conformation of the seven-membered azepine ring, determines how the molecule can adapt to the binding site of a receptor or enzyme.

In the design of potent 5-HT2A serotonin receptor agonists, constrained analogues of a flexible N-benzylphenethylamine were synthesized to identify the optimal binding conformation. nih.gov By creating more rigid structures, such as tetrahydroisoquinolines and a benzazepine, researchers were able to map the spatial arrangement of pharmacophoric elements necessary for high-affinity binding. nih.gov This approach highlights the strategy of using conformational restriction to probe the bioactive conformation of a flexible ligand.

Molecular modeling studies are often employed to understand the relationship between conformation and activity. For example, in the development of protein kinase B (PKB) inhibitors, the crystal structure of a complex between protein kinase A (PKA) and a lead compound was used to design new azepane derivatives with modified linkers. nih.gov The analysis of co-crystal structures of these new compounds with PKA revealed conformational changes in both the ligands and the protein, providing a rationale for their different activities. nih.gov

Modulation of Selectivity and Potency through Structural Design

The careful design of the molecular structure of this compound analogues allows for the fine-tuning of their potency and selectivity towards specific biological targets. By systematically altering different parts of the molecule, researchers can enhance its interaction with the desired target while minimizing off-target effects.

One strategy to modulate selectivity is to introduce substituents that exploit differences in the binding pockets of related receptors. For instance, in the development of inhibitors for cyclin-dependent kinases (CDKs), minor changes in the substituents on the pyrimidine ring of 2,4,5-trisubstituted pyrimidines resulted in significant variations in their selectivity for CDK9 over CDK2. cardiff.ac.uk The steric and electronic properties of these substituents were found to be critical for achieving the desired selectivity profile. cardiff.ac.uk

The replacement of a core structural element can also lead to improved selectivity. In the development of dual CCR2 and CCR5 receptor antagonists, the benzo nih.govannulene core of a lead compound was bioisosterically replaced with a nih.govannulenothiophene system. researchgate.net This modification, along with extensive changes to other parts of the molecule, led to the identification of compounds with high potency and selectivity for the desired receptors. researchgate.net

Furthermore, the optimization of linkers connecting different pharmacophoric groups can influence both potency and selectivity. In a series of P-glycoprotein inhibitors, the length and flexibility of the linker between a 1,2,3,4-tetrahydroisoquinoline (B50084) moiety and another part of the molecule were found to be critical for inhibitory efficacy and selectivity. sci-hub.se

Interactive Table: Strategies for Modulating Selectivity and Potency

| Strategy | Example | Outcome | Reference |

|---|---|---|---|

| Substituent Modification | Varying substituents on a pyrimidine ring of CDK inhibitors. | Altered selectivity between CDK9 and CDK2. | cardiff.ac.uk |

| Bioisosteric Replacement | Replacing a benzo nih.govannulene core with a nih.govannulenothiophene system. | Development of potent and selective dual CCR2/CCR5 antagonists. | researchgate.net |

Optimization Strategies for Enhanced In Vitro Efficacy

Improving the in vitro efficacy of this compound analogues is a key objective in drug discovery. This involves a multi-faceted approach that considers not only potency at the target but also other factors such as cell permeability and metabolic stability.

One common optimization strategy is the iterative process of chemical synthesis and biological testing. For example, in the development of nicotinamide (B372718) phosphoribosyltransferase (NAMPT) positive allosteric modulators, initial chemical modifications were made to a lead compound to explore the structure-activity relationship. nih.gov While some modifications led to enhanced potency, they were often accompanied by a decrease in efficacy. nih.gov Further optimization, such as the "cyclization" of a substituent into a benzothiophene ring, led to compounds with a promising combination of efficacy and potency. nih.gov

Another strategy involves the use of computational methods to guide the design of new analogues. Structure-based drug design, which utilizes the three-dimensional structure of the target protein, can help in identifying modifications that are likely to improve binding affinity and efficacy. nih.gov For example, the structural analysis of a lead compound bound to its target led to the design and synthesis of a novel tricyclic compound with potent anticancer activity. nih.gov

Furthermore, the introduction of specific functional groups can be used to improve the physicochemical properties of a compound, which can in turn enhance its in vitro efficacy. For instance, the incorporation of polar groups can improve solubility, while the modification of metabolically labile sites can increase stability. The synthesis of various derivatives, including those with different alkyl, aryl, and heterocyclic groups, allows for the exploration of a wide range of chemical space to identify compounds with optimal in vitro properties. nih.govkyoto-u.ac.jp

Advanced Analytical Techniques in the Research of 2 4 Methylbenzyl Azepane

Spectroscopic Characterization

Spectroscopic methods are indispensable for the detailed structural analysis of organic molecules like 2-(4-Methylbenzyl)azepane. These techniques provide information on the molecule's carbon-hydrogen framework, the types of chemical bonds present, and its electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic compounds. It identifies the chemical environments of individual hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

For this compound, the ¹H-NMR spectrum would be expected to show distinct signals corresponding to the different types of protons. The protons on the aromatic ring of the 4-methylbenzyl group would appear in the downfield region (typically δ 7.0-7.5 ppm), while the methyl group protons would produce a singlet peak further upfield (around δ 2.3 ppm). The protons of the azepane ring and the benzylic methylene (B1212753) bridge would exhibit more complex signals in the upfield region, with their chemical shifts and splitting patterns providing detailed information about their connectivity and stereochemistry.

Illustrative ¹H-NMR Data for this compound (Note: This table is representative and based on typical chemical shifts for similar structural motifs.)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.15 | d | 2H | Aromatic (ortho to CH₃) |

| ~7.10 | d | 2H | Aromatic (meta to CH₃) |

| ~3.0-3.2 | m | 1H | Azepane CH |

| ~2.8-3.0 | m | 2H | Benzyl (B1604629) CH₂ |

| ~2.6-2.8 | m | 2H | Azepane N-CH₂ |

| ~2.3 | s | 3H | Ar-CH₃ |

Illustrative ¹³C-NMR Data for this compound (Note: This table is representative and based on typical chemical shifts for similar structural motifs.)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~138.0 | Aromatic C (quaternary) |

| ~136.0 | Aromatic C (quaternary) |

| ~129.0 | Aromatic CH |

| ~128.5 | Aromatic CH |

| ~60.0 | Azepane CH |

| ~48.0 | Azepane N-CH₂ |

| ~42.0 | Benzyl CH₂ |

| ~37.0 | Azepane CH₂ |

| ~30.0 | Azepane CH₂ |

| ~27.0 | Azepane CH₂ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of this compound would be characterized by several key absorption bands. C-H stretching vibrations from the aromatic ring would appear just above 3000 cm⁻¹, while those from the aliphatic (azepane and benzyl) groups would be observed just below 3000 cm⁻¹. The presence of the secondary amine (N-H) in the azepane ring would typically give rise to a moderate absorption band in the 3300-3500 cm⁻¹ region. Aromatic C=C stretching bands would be seen in the 1600-1450 cm⁻¹ range.

Illustrative IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3350 | N-H Stretch | Secondary Amine (Azepane) |

| ~3020 | C-H Stretch | Aromatic |

| ~2920, 2850 | C-H Stretch | Aliphatic (Azepane, Benzyl) |

| ~1610, 1515 | C=C Stretch | Aromatic Ring |

UV-Vis Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The 4-methylbenzyl group in this compound contains a benzene (B151609) ring, which is a chromophore that absorbs UV light. The spectrum would be expected to show characteristic absorption bands around 254-270 nm, which are typical for substituted benzene rings and correspond to π → π* electronic transitions.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules. For this compound, ESI-MS in positive ion mode would readily protonate the basic nitrogen atom of the azepane ring. This would result in a prominent peak for the protonated molecule [M+H]⁺, allowing for the unambiguous determination of the compound's molecular weight.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that separates volatile compounds in a mixture before detecting them with a mass spectrometer. It is an excellent method for assessing the purity of this compound. A pure sample would show a single peak in the gas chromatogram. The mass spectrum associated with this peak would provide a fragmentation pattern, often called a molecular fingerprint, which can be used to confirm the compound's identity. Common fragmentation pathways would likely involve the cleavage of the benzyl-azepane bond, leading to characteristic fragment ions.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis and Metabolite Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly selective and sensitive analytical technique, making it indispensable for the analysis of complex biological matrices and the identification of drug metabolites. ddtjournal.comchromatographytoday.com The coupling of liquid chromatography (LC) with mass spectrometry (MS) allows for the separation of compounds from intricate mixtures before their detection and structural elucidation. nih.gov High-performance liquid chromatography (HPLC) is a versatile separation method capable of handling compounds with a wide range of polarities. nih.gov When interfaced with an electrospray ionization (ESI) source, LC-MS has become a primary method for detecting metabolites in biological samples. nih.gov

In the context of analyzing this compound, LC-MS/MS would be the method of choice for its detection in samples such as blood or urine. unipd.itnih.gov The LC component would first separate the parent compound from its metabolites and endogenous matrix components. Subsequently, the mass spectrometer would ionize the separated molecules and measure their mass-to-charge ratio (m/z). In the tandem MS (MS/MS) stage, the ion corresponding to the parent drug is selected and fragmented through collision-induced dissociation (CID). ddtjournal.com The resulting fragmentation pattern is unique to the molecule's structure and can be used for definitive identification. nih.gov

Metabolite identification relies on this principle. mdpi.com Metabolic processes often introduce specific chemical modifications (e.g., hydroxylation, N-dealkylation) to the parent drug, resulting in predictable mass shifts. By comparing the fragmentation patterns of suspected metabolites to that of the parent compound, this compound, researchers can deduce the sites of metabolic modification. nih.govescholarship.org High-resolution mass spectrometry (HRMS) further enhances this capability by providing highly accurate mass measurements, which helps in determining the elemental composition of both the parent drug and its metabolites. fiu.edu

Below is a hypothetical table illustrating the kind of data generated in an LC-MS/MS analysis for the identification of potential metabolites of this compound.

| Compound | Proposed Metabolic Reaction | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| This compound | Parent Compound | 218.19 | 121.07, 97.12 |

| Metabolite 1 | Hydroxylation on phenyl ring | 234.18 | 137.06, 97.12 |

| Metabolite 2 | Hydroxylation on azepane ring | 234.18 | 121.07, 113.11 |

| Metabolite 3 | N-debenzylation | 128.14 | 97.12, 84.08 |

This table is for illustrative purposes and displays hypothetical data.

Derivatization Techniques for Enhanced MS Detection

Chemical derivatization is a strategy employed to modify the chemical structure of an analyte to enhance its analytical properties for mass spectrometry. spectroscopyonline.com This technique is particularly useful for compounds that exhibit poor ionization efficiency, thermal instability, or lack characteristic fragmentation patterns. ddtjournal.comnih.gov The goal of derivatization in LC-MS is often to introduce a readily ionizable group or a functionality that directs fragmentation in a predictable manner, thereby increasing sensitivity and selectivity. ddtjournal.comresearchgate.net

For a secondary amine like this compound, derivatization can significantly improve its detection in ESI-MS. While the secondary amine can be protonated and detected in positive ion mode, its ionization efficiency might be suppressed by other components in a complex matrix. Derivatization can overcome this by introducing a permanently charged group or a group with very high proton affinity.

Common derivatization approaches that could be applied to this compound include:

Acylation: Reacting the secondary amine with reagents like acetic anhydride (B1165640) or a fluorescent tagging agent containing a carboxyl group. This can improve chromatographic behavior and introduce a specific tag for detection. nih.gov

Silylation: Using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) group. This is a common technique in GC-MS but can also be applied in LC-MS to increase volatility and alter chromatographic retention. nih.gov

Dansylation: Reaction with dansyl chloride introduces a bulky, easily ionizable group that also provides fluorescence properties, offering an alternative detection method.

The following table lists potential derivatizing agents and their utility for enhancing the MS detection of a secondary amine like this compound.

| Derivatizing Agent | Functional Group Targeted | Purpose of Derivatization |

| Acetic Anhydride | Secondary Amine | Increases hydrophobicity, may improve chromatographic separation. |

| Dansyl Chloride | Secondary Amine | Introduces a highly ionizable group, enhances ESI response, adds fluorescence. |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Secondary Amine | Replaces active hydrogen, improves chromatographic peak shape. nih.gov |

| Fluorescamine | Secondary Amine | Adds a fluorescent tag for LC-fluorescence detection and can enhance ionization. |

Chromatographic Separation Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for separating, identifying, and quantifying compounds. mdpi.comnih.gov The most common mode used is reversed-phase (RP-HPLC), which employs a nonpolar stationary phase (like C8 or C18) and a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.com For this compound, an RP-HPLC method would effectively separate it from starting materials, by-products, and potential degradants.

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. lcms.cz UHPLC systems use columns packed with smaller particles (typically sub-2 µm), which provides a dramatic increase in resolution and efficiency. This allows for much faster analysis times and reduced solvent consumption without sacrificing separation quality. lcms.cz A typical HPLC analysis that might take 30-40 minutes can often be reduced to under 5 minutes using UHPLC, significantly increasing throughput in a research or quality control environment. lcms.cz

The development of an HPLC or UHPLC method for this compound would involve optimizing several parameters:

Column: A C18 column is a common starting point for a molecule of this polarity.

Mobile Phase: A gradient elution starting with a high percentage of water (with a modifier like formic acid to ensure good peak shape) and increasing the proportion of acetonitrile would likely be effective.

Flow Rate and Temperature: These are adjusted to achieve optimal separation and run time.

Detection: UV detection would be suitable, as the methylbenzyl group contains a chromophore that absorbs UV light. A detection wavelength around 220 nm or 254 nm would likely be appropriate.

Application in Purity Determination and Bioavailability Studies